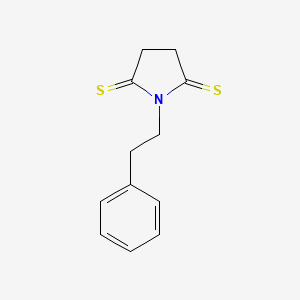
N-ピバロイル-L-チロシン
説明
N-Pivaloyl-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine. It is characterized by the presence of a pivaloyl group attached to the nitrogen atom of the tyrosine molecule. This compound is known for its applications in pharmacological research, particularly in the study of protein interactions and ion channels .
科学的研究の応用
N-Pivaloyl-L-tyrosine is widely used in scientific research due to its ability to act as an activator of the P2Y receptor. This makes it a valuable tool in the study of protein interactions and ion channels. Additionally, it is used in peptide N-terminal amino acid determination, which is crucial in the field of proteomics .
作用機序
Mode of Action
As an N-pivaloyl amino acid ester , it may interact with its targets in a way that modifies their function, but the specifics of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
N-Pivaloyl-L-tyrosine may be involved in the tyrosine metabolism pathway . Tyrosine is a precursor for the synthesis of various bioactive compounds in the body, and alterations in its metabolism can have wide-ranging effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how N-Pivaloyl-L-tyrosine interacts with its targets and carries out its functions . .
準備方法
Synthetic Routes and Reaction Conditions
N-Pivaloyl-L-tyrosine can be synthesized through the esterification of L-tyrosine with pivalic anhydride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The product is then purified through chromatography .
Industrial Production Methods
In industrial settings, the production of N-Pivaloyl-L-tyrosine involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
N-Pivaloyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pivaloyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are typically used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of N-Pivaloyl-L-tyrosine, which can be used for further research and development .
類似化合物との比較
Similar Compounds
N-Acetyl-L-tyrosine: Another derivative of L-tyrosine with an acetyl group instead of a pivaloyl group.
N-Formyl-L-tyrosine: Contains a formyl group attached to the nitrogen atom of L-tyrosine.
N-Benzoyl-L-tyrosine: Features a benzoyl group in place of the pivaloyl group.
Uniqueness
N-Pivaloyl-L-tyrosine is unique due to its specific interaction with the P2Y receptor, which is not observed with other similar compounds. This specificity makes it particularly valuable in pharmacological research focused on this receptor .
特性
IUPAC Name |
(2S)-2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQCHHVYBPOPTR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652010 | |
| Record name | N-(2,2-Dimethylpropanoyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33019-85-1 | |
| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33019-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Dimethylpropanoyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)


